REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[N+:15]([C:18]1[CH:23]=[CH:22][C:21]([CH2:24][C:25](O)=[O:26])=[CH:20][CH:19]=1)([O-:17])=[O:16].OC1C2N=NNC=2C=CC=1.C1(N=C=NC2CCCCC2)CCCCC1>C1COCC1>[N+:15]([C:18]1[CH:19]=[CH:20][C:21]([CH2:24][C:25]([NH:14][C:11]2[CH:12]=[CH:13][C:8]([NH:7][C:4]3[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=3)=[CH:9][CH:10]=2)=[O:26])=[CH:22][CH:23]=1)([O-:17])=[O:16]
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Name
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|
Quantity
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1.84 g
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Type
|
reactant
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Smiles
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C1=CC=C(C=C1)NC2=CC=C(C=C2)N
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Name
|
|
Quantity
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1.81 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
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1.48 g
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Type
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reactant
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Smiles
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OC1=CC=CC=2NN=NC21
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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2.27 g
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Type
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reactant
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Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Type
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CUSTOM
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Details
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the reaction mixture is agitated for 15 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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A precipitate of dicyclohexylurea (DCU) forms which is filtered
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Type
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WASH
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Details
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rinsed with 100 ml of ethyl acetate
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Type
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WASH
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Details
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The filtrate is then washed successively with 50 ml of a saturated solution of Na2CO3, 50 ml of water, 50 ml of a molar solution of HCl and finally 2×50 ml of salt water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over magnesium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
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Details
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The residue is purified rapidly on a silica gel column (eluent: heptane/ethyl acetate 1/1)
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Type
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CUSTOM
|
Details
|
The purest fractions are collected
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Type
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CUSTOM
|
Details
|
evaporated under vacuum in order
|
Type
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CUSTOM
|
Details
|
to produce a brown powder
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)NC1=CC=C(C=C1)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |